

IUPAC name and structure of 5-(3-Buten-1-ynyl)-2,2'-bithiophene

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 5-(3-Buten-1-ynyl)-2,2'-
bithiophene

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An In-depth Technical Guide to **5-(3-Buten-1-ynyl)-2,2'-bithiophene**

Introduction

5-(3-Buten-1-ynyl)-2,2'-bithiophene, also known by its acronym BBT, is a naturally occurring polyacetylene found in various plant species. It belongs to the class of 2,2'-bithiophenes, which are characterized by two thiophene rings linked at the 2-position. The molecule is further distinguished by a 3-buten-1-ynyl substituent at the 5-position of one of the thiophene rings.^[1] This compound is of interest to researchers in natural product chemistry and chemical ecology. This guide provides a comprehensive overview of its chemical structure, properties, representative synthetic protocols, and analytical workflows, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its IUPAC name, molecular formula, and unique structural arrangement.

- IUPAC Name: 2-but-3-en-1-ynyl-5-thiophen-2-ylthiophene^[1]
- Synonyms: **5-(3-Buten-1-ynyl)-2,2'-bithiophene**, 5-(But-3-en-1-ynyl)-2,2'-bithiophene, BBT^[2]

- CAS Registry Number: 1134-61-8[2]
- Molecular Formula: C₁₂H₈S₂[2]

The structure consists of a planar 2,2'-bithiophene core, which provides a conjugated system, attached to a flexible four-carbon chain containing both a double and a triple bond.

Figure 1: Chemical Structure of **5-(3-Buten-1-ynyl)-2,2'-bithiophene**.

Physicochemical and Computed Properties

The properties of **5-(3-Buten-1-ynyl)-2,2'-bithiophene** are summarized below. These values are critical for understanding its behavior in various solvents and biological systems.

Property	Value	Source
Molecular Weight	216.32 g/mol	[1][2]
Density (Predicted)	1.24 ± 0.1 g/cm ³	[3]
Boiling Point (Predicted)	90 °C at 0.001 Torr	[3]
Flash Point (Predicted)	118.1 °C	[3]
XLogP3-AA (logP)	4.2	[3]
Topological Polar Surface Area	56.5 Å ²	[3]
Refractive Index (Predicted)	1.655	[3]
Canonical SMILES	<chem>C=CC#CC1=CC=C(S1)C1=CC=CS1</chem>	[3]
InChI Key	GWAIEOFEEWQORO-UHFFFAOYSA-N	[2]

Representative Experimental Protocols

While this compound is a natural product, its synthesis in a laboratory setting is crucial for further study and analog development. A plausible synthetic route involves the formation of a

halogenated bithiophene intermediate followed by a palladium-catalyzed cross-coupling reaction.

Synthesis

The following is a representative protocol based on established methodologies for synthesizing functionalized bithiophenes, such as Sonogashira coupling.

Step 1: Synthesis of 5-Iodo-2,2'-bithiophene (Intermediate)

- **Reaction Setup:** To a solution of 2,2'-bithiophene (1.0 eq) in a suitable solvent mixture like chloroform and acetic acid, add N-iodosuccinimide (NIS) (1.1 eq) in portions at 0 °C.
- **Execution:** Allow the reaction mixture to warm to room temperature and stir for 12-18 hours under an inert atmosphere (e.g., Argon).
- **Monitoring:** Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield 5-iodo-2,2'-bithiophene.

Step 2: Sonogashira Coupling to yield **5-(3-Buten-1-ynyl)-2,2'-bithiophene**

- **Reaction Setup:** In a Schlenk flask, dissolve 5-iodo-2,2'-bithiophene (1.0 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.03 eq), and a copper co-catalyst like CuI (0.05 eq) in a degassed solvent system of toluene and an amine base (e.g., triethylamine).
- **Execution:** Bubble argon through the solution for 15-20 minutes. Add 3-buten-1-yne (1.5 eq) dropwise. Heat the mixture to 60-70 °C and stir for 8-12 hours.
- **Monitoring:** Monitor the formation of the product by TLC or GC-MS.

- **Work-up:** After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the residue using column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the final product.

Figure 2: Proposed two-step synthetic pathway for the target compound.

Analytical Characterization

Confirmation of the synthesized product's identity and purity is achieved through a standard analytical workflow involving multiple spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: To confirm the proton environment, including the characteristic signals for the thiophene rings and the vinyl and alkynyl protons.
 - ^{13}C NMR: To identify all unique carbon atoms in the molecule, including the quaternary carbons of the triple bond.
- **Mass Spectrometry (MS):** To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is used to verify the exact molecular formula ($\text{C}_{12}\text{H}_8\text{S}_2$).
- **Infrared (IR) Spectroscopy:** To identify functional groups, such as the $\text{C}\equiv\text{C}$ stretch of the alkyne and the $\text{C}=\text{C}$ stretch of the alkene.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** To analyze the electronic transitions within the conjugated π -system of the bithiophene core.

Figure 3: Standard analytical workflow for structural elucidation.

Biological Activity and Natural Occurrence

5-(3-Buten-1-ynyl)-2,2'-bithiophene is recognized as a plant metabolite. It has been isolated from various species within the Asteraceae family, including *Echinops ritro* and *Dahlia tubulata*.

[1] Thiophenes and polyacetylenes from this plant family are known to possess a range of biological activities, including antimicrobial and phototoxic properties, although specific, in-depth pharmacological studies on this particular compound are not widely documented in publicly available literature. Its role in plants is likely related to chemical defense against pathogens and herbivores.

Conclusion

5-(3-Buten-1-ynyl)-2,2'-bithiophene is a well-defined natural product with a characteristic structure combining a bithiophene core and an enyne substituent. Its physicochemical properties have been computationally predicted, providing a basis for its handling and application. While detailed biological studies are limited, its synthesis is achievable through established organometallic cross-coupling reactions, enabling further research into its potential applications in materials science, agrochemicals, or as a scaffold for drug discovery. The workflows and data presented in this guide offer a technical foundation for researchers and scientists working with this and related heterocyclic compounds.

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- To cite this document: BenchChem. [IUPAC name and structure of 5-(3-Buten-1-ynyl)-2,2'-bithiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073380#iupac-name-and-structure-of-5-3-buten-1-ynyl-2-2-bithiophene]

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